

spectroscopic data (NMR, IR, Mass Spec) for 1,9-Dibromononane

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Compound of Interest

Compound Name: 1,9-Dibromononane

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A Comprehensive Spectroscopic Analysis of 1,9-Dibromononane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1,9-dibromononane**, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Molecular Structure and Properties

1,9-Dibromononane is a linear difunctionalized alkane with the chemical formula $C_9H_{18}Br_2$. Its structure consists of a nine-carbon chain with bromine atoms attached to the terminal carbons.

Molecular Formula: $C_9H_{18}Br_2$ Molecular Weight: 286.05 g/mol [1][2][3] CAS Number: 4549-33-1[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For **1,9-dibromononane**, both 1H and ^{13}C NMR provide distinct

signals corresponding to the different chemical environments of the nuclei along the nonane chain.

The ^1H NMR spectrum of **1,9-dibromononane** is characterized by signals in the aliphatic region, with downfield shifts for the protons adjacent to the electronegative bromine atoms.

Table 1: ^1H NMR Spectroscopic Data for **1,9-Dibromononane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.40	Triplet	4H	$\text{Br-CH}_2\text{-(CH}_2\text{)}_7\text{-CH}_2\text{-Br}$
1.85	Quintet	4H	$\text{Br-CH}_2\text{-CH}_2\text{-(CH}_2\text{)}_5\text{-CH}_2\text{-CH}_2\text{-Br}$
1.42	Multiplet	4H	$\text{Br-(CH}_2\text{)}_2\text{-CH}_2\text{-(CH}_2\text{)}_3\text{-CH}_2\text{-(CH}_2\text{)}_2\text{-Br}$
1.33	Multiplet	6H	$\text{Br-(CH}_2\text{)}_3\text{-(CH}_2\text{)}_3\text{-(CH}_2\text{)}_3\text{-Br}$

Data obtained in CDCl_3 at 90 MHz.[\[5\]](#)

The ^{13}C NMR spectrum provides information on the carbon backbone of the molecule. Due to the symmetry of **1,9-dibromononane**, fewer signals than the total number of carbon atoms are observed.

Table 2: ^{13}C NMR Spectroscopic Data for **1,9-Dibromononane**

Chemical Shift (δ) ppm	Assignment
33.9	CH ₂ -Br
32.8	CH ₂ -CH ₂ -Br
28.7	(CH ₂) ₂ -CH ₂ -(CH ₂) ₅
28.1	(CH ₂) ₃ -CH ₂ -(CH ₂) ₄
26.1	(CH ₂) ₄ -CH ₂ -(CH ₂) ₄

Data obtained in CDCl₃ at 90 MHz.[\[6\]](#)

A typical experimental protocol for obtaining NMR spectra of **1,9-dibromononane** is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of **1,9-dibromononane** in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a nuclear magnetic resonance spectrometer, for instance, a 400 MHz instrument.[\[7\]](#)
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Process the free induction decay (FID) with an exponential window function to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

- A larger number of scans (e.g., 1024 or more) is typically required compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1,9-dibromononane** is dominated by absorptions corresponding to C-H and C-Br bond vibrations.

Table 3: IR Spectroscopic Data for **1,9-Dibromononane**

Wavenumber (cm^{-1})	Intensity	Assignment
2925	Strong	C-H stretch (asymmetric)
2853	Strong	C-H stretch (symmetric)
1465	Medium	CH_2 bend (scissoring)
1255	Medium	CH_2 wag
645	Strong	C-Br stretch

The following protocol can be used to obtain an IR spectrum of **1,9-dibromononane**, which is a liquid at room temperature:

- Sample Preparation (Neat Liquid):
 - Place a small drop of neat **1,9-dibromononane** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
 - Gently press the plates together to form a thin liquid film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.

- Place the sample holder with the salt plates in the spectrometer's beam path.
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.[8]
- The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For **1,9-dibromononane**, electron ionization (EI) is a common method that provides information on the molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for **1,9-Dibromononane** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
288	< 1	$[\text{M}+4]^+$ (with $^{81}\text{Br}_2$)
286	< 2	$[\text{M}+2]^+$ (with $^{79}\text{Br}^{81}\text{Br}$)
284	< 1	$[\text{M}]^+$ (with $^{79}\text{Br}_2$)
207	40	$[\text{M} - \text{Br}]^+$
205	40	$[\text{M} - \text{Br}]^+$
137	80	$[\text{C}_4\text{H}_8\text{Br}]^+$
135	80	$[\text{C}_4\text{H}_8\text{Br}]^+$
55	100	$[\text{C}_4\text{H}_7]^+$
41	95	$[\text{C}_3\text{H}_5]^+$

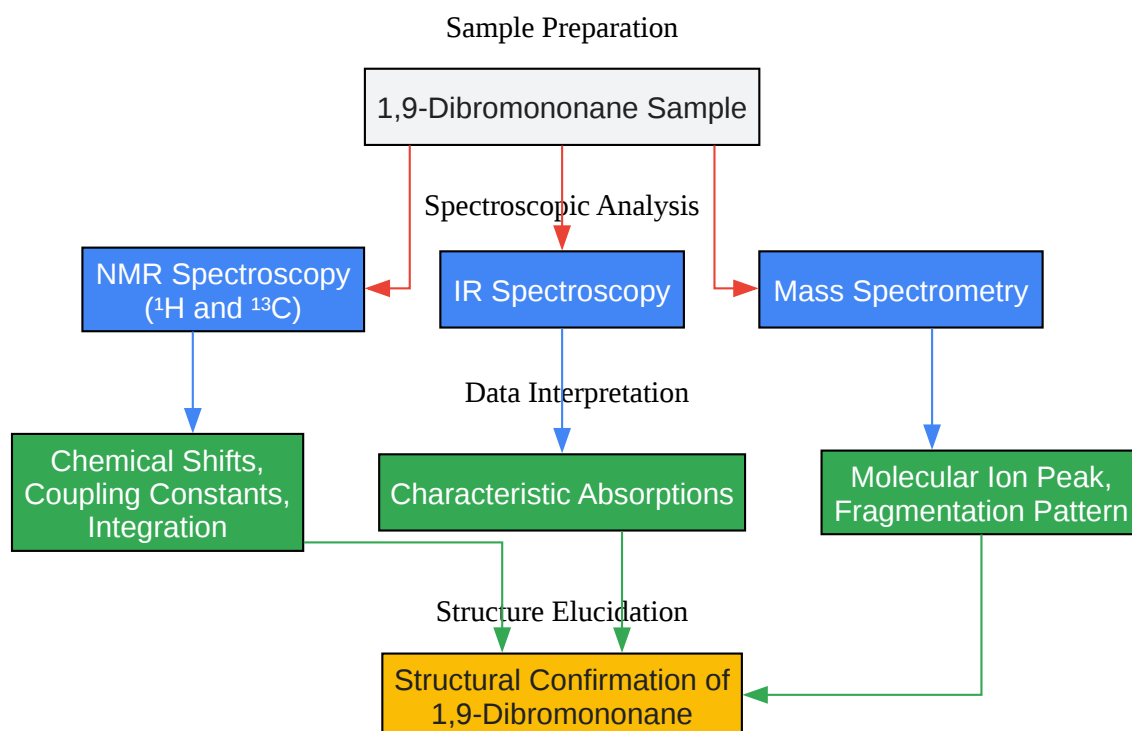
The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with peaks separated by 2 m/z units (due to ^{79}Br and ^{81}Br isotopes) in approximately a 1:1 ratio for fragments with one bromine atom and a 1:2:1 ratio for fragments with two bromine atoms.[9]

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like **1,9-dibromononane**.

- Sample Preparation: Prepare a dilute solution of **1,9-dibromononane** in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Gas Chromatography:
 - Injector: Set to a temperature of 250 °C.
 - Column: Use a non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280 °C.
 - Carrier Gas: Use helium at a constant flow rate.
- Mass Spectrometry:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a mass range of m/z 40-400.
 - Detector: An electron multiplier.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic identification and characterization of a compound like **1,9-dibromononane** is illustrated in the following diagram.



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Caption: Workflow for the spectroscopic characterization of **1,9-dibromononane**.

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